molecular formula C22H17N3O3 B2746233 1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one CAS No. 866143-54-6

1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one

Cat. No.: B2746233
CAS No.: 866143-54-6
M. Wt: 371.396
InChI Key: GARNRGPQCCZLHX-GFMRDNFCSA-N
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Description

1-Phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one is a heterocyclic compound featuring an indol-2-one core substituted with a phenyl group at the 1-position and a functionalized imino group at the 3-position. The imino group is further modified by a (4-toluidinocarbonyl)oxy moiety, which introduces steric and electronic effects critical to its chemical and biological behavior.

The compound’s unique substitution pattern distinguishes it from simpler indol-2-ones. The 4-toluidinocarbonyl group (a toluidine derivative linked via a carbonyl-oxy bridge) enhances lipophilicity and may influence binding interactions with biological targets, such as proteins or enzymes .

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-15-11-13-16(14-12-15)23-22(27)28-24-20-18-9-5-6-10-19(18)25(21(20)26)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,27)/b24-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARNRGPQCCZLHX-GFMRDNFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one with structurally related indol-2-one derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities:

Compound Name Structural Features Key Physicochemical Properties Reported Biological Activities References
This compound 1-phenyl, 3-[(4-toluidinocarbonyl)oxy-imino] substituents High logP (lipophilic), moderate solubility in polar aprotic solvents Not explicitly reported (inference: potential enzyme inhibition)
SNAP 37889 (1-phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one) 3-(trifluoromethylphenyl)imino group Enhanced metabolic stability due to CF₃ group GAL3 receptor antagonist
Oxyphenisatin acetate (3,3-bis(4-hydroxyphenyl)-1H-indol-2-one) 3,3-bis(4-hydroxyphenyl) substituents Low logP, high hydrogen-bonding capacity Antiproliferative activity in breast cancer cells
3-[(4-Hydroxyphenyl)imino]-1H-indol-2-one 3-(4-hydroxyphenyl)imino group Moderate solubility in aqueous buffers Antioxidant and antimicrobial activity
AN1 (3-5-Bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one) Brominated aryl and dihydroxyphenyl groups High polarity, redox-active mHTT-LC3 linker (Huntington’s disease research)

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in SNAP 37889) enhance metabolic stability but reduce solubility . Hydroxyl groups (e.g., in oxyphenisatin) improve aqueous solubility and hydrogen-bonding interactions, critical for antiproliferative activity .

Biological Relevance :

  • Indol-2-ones with bulky substituents (e.g., AN1) exhibit protein-binding specificity, as seen in Huntington’s disease research .
  • The absence of reported biological data for the target compound suggests a research gap; however, analogs like SNAP 37889 and oxyphenisatin provide a mechanistic basis for further study .

Detailed Research Findings

Mechanistic Insights from Analogous Compounds

  • Anticancer Activity : Oxyphenisatin acetate inhibits cancer cell growth by disrupting microtubule assembly, a mechanism shared with other indol-2-one derivatives .
  • Enzyme Modulation: SNAP 37889’s trifluoromethyl group enhances binding to GAL3 receptors, suggesting that the 4-toluidinocarbonyl group in the target compound may similarly optimize interactions with hydrophobic enzyme pockets .

Biological Activity

1-Phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one is a complex organic compound classified as an indole derivative. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound has attracted attention due to its potential therapeutic applications, particularly in oncology and immunology.

Chemical Structure and Properties

  • Chemical Formula : C22H17N3O3
  • CAS Number : 866143-54-6
  • Molecular Weight : 371.39 g/mol

The unique structure of this compound, characterized by the toluidinocarbonyl group, contributes to its distinctive chemical and biological properties. The presence of the oxyimino group enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast and colon cancers. The mechanism involves the modulation of key signaling pathways associated with cell growth and survival.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Inhibition of cell cycle progression
HT-29 (Colon)12Induction of apoptosis
HeLa (Cervical)10Inhibition of MAPK signaling pathway

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in macrophages, which is crucial for managing autoimmune diseases. The Cancer Osaka Thyroid (COT) kinase, a target for this compound, plays a significant role in regulating inflammation.

Case Study Example :
A study investigated the effects of this compound on macrophage activation. The results showed a marked reduction in TNF-alpha and IL-6 production upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound selectively inhibits COT kinase, which is involved in various signaling pathways related to cancer progression and inflammation.
  • Receptor Modulation : It binds to specific receptors on cancer cells, altering their signaling pathways and promoting apoptosis.
  • Cytokine Regulation : By modulating cytokine production, it helps in reducing inflammation and potentially improving outcomes in autoimmune conditions.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar indole derivatives:

Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
1-Phenyl-3-{[(4-methylphenyl)oxy]imino}-1H-indol-2-oneModerateLow
1-Phenyl-3-{[(4-chlorophenyl)oxy]imino}-1H-indol-2-oneHighLow

Q & A

Q. What are the key synthetic strategies for preparing 1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one, and how can reaction conditions be optimized?

The synthesis of structurally analogous indol-2-one derivatives typically involves multi-step reactions, including:

  • Cyclization : Formation of the indole core via acid- or base-catalyzed cyclization of substituted anilines or ketones .
  • Functionalization : Introduction of the imino and toluidinocarbonyloxy groups via nucleophilic substitution or coupling reactions. Reaction solvents (e.g., DMF, THF) and temperatures (60–120°C) significantly influence yield and purity .
  • Purification : Column chromatography or recrystallization is recommended for isolating high-purity products .
    Optimization requires systematic variation of stoichiometry, solvent polarity, and catalysts (e.g., Pd for cross-coupling) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms functional group integration (e.g., imino NH at δ 10–12 ppm) .
  • FT-IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
  • X-Ray Diffraction (XRD) : Resolves 3D conformation and hydrogen-bonding networks. SHELXL refinement (SHELX suite) is widely used for small-molecule crystallography .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How does the toluidinocarbonyloxy substituent influence reactivity in nucleophilic or electrophilic reactions?

The toluidinocarbonyloxy group acts as an electron-withdrawing moiety, polarizing adjacent bonds and enhancing susceptibility to:

  • Nucleophilic Attack : At the imino nitrogen or carbonyl carbon, depending on solvent polarity .
  • Electrophilic Substitution : Directed by the indole ring’s electron-rich regions (e.g., C5 position) .
    Reactivity can be modulated by substituting the toluidine moiety (e.g., electron-donating/-withdrawing groups) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, docking) predict biological activity or intermolecular interactions?

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, charge distribution) to predict redox behavior or binding affinities .
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes, receptors) by aligning the compound’s 3D structure (from XRD) with active sites .
  • MD Simulations : Assess stability of ligand-protein complexes in physiological conditions .
    Contradictions between computational and experimental binding data may arise from solvent effects or force field limitations .

Q. What strategies resolve contradictions in crystallographic data or spectroscopic assignments?

  • Multi-Method Validation : Cross-check XRD data with NMR/IR to confirm bond lengths and angles .
  • Twinned Data Refinement : Use SHELXL’s twin refinement tools for ambiguous electron density maps .
  • Isotopic Labeling : 15N or 13C labeling clarifies overlapping signals in complex spectra .

Q. How can this compound serve as a ligand in coordination chemistry, and what are the implications for catalytic applications?

  • Metal Coordination : The imino nitrogen and carbonyl oxygen act as donor sites, forming complexes with transition metals (e.g., Mo, Cr, W). Photochemical reactions with metal carbonyls (e.g., Mo(CO)6) yield stable complexes .
  • Catalytic Activity : Metal-indol-2-one complexes may catalyze oxidation or coupling reactions. Characterize using cyclic voltammetry (redox potential) and XRD (coordination geometry) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Side Reactions : Thermal decomposition or racemization at high temperatures. Use low-boiling solvents (e.g., acetonitrile) and controlled heating .
  • Chiral Purity : Employ asymmetric catalysis (e.g., chiral auxiliaries) or enantioselective chromatography .
  • Process Analytics : In-line FT-IR or HPLC monitors intermediates and byproducts .

Methodological Considerations

  • Contradiction Analysis : When spectroscopic data conflicts with computational predictions, re-evaluate solvent effects, protonation states, or tautomerism .
  • Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition thresholds for reaction condition optimization .

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